molecular formula C41H81NO5 B11934503 heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate

heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate

Cat. No.: B11934503
M. Wt: 668.1 g/mol
InChI Key: CAIGBIJJEVFYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C41H81NO5

Molecular Weight

668.1 g/mol

IUPAC Name

heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate

InChI

InChI=1S/C41H81NO5/c1-4-7-10-13-16-21-29-38-46-40(44)32-26-22-28-35-42(36-37-43)34-27-20-19-25-33-41(45)47-39(30-23-17-14-11-8-5-2)31-24-18-15-12-9-6-3/h39,43H,4-38H2,1-3H3

InChI Key

CAIGBIJJEVFYFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Core Strategy: Sequential Esterification and Amidation

The synthesis employs a convergent approach, wherein intermediates are prepared separately and coupled in later stages. Key steps include:

  • Esterification of heptadecan-9-ol with heptanoic acid to form the hydrophobic backbone.

  • Amination of 6-bromohexanoic acid with nonanol to generate 6-nonoxy-6-oxohexylamine.

  • Amide coupling between the amine intermediate and 2-hydroxyethylamine, followed by final esterification with the heptadecan-9-yl heptanoate.

Step-by-Step Synthesis Protocol

Synthesis of 6-Nonoxy-6-Oxohexylamine

Step 1: Bromohexanoic Acid Activation
6-Bromohexanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with nonanol in the presence of dimethylaminopyridine (DMAP) to yield 6-nonoxy-6-oxohexanoate.

Step 2: Reductive Amination
The ester intermediate undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol, producing 6-nonoxy-6-oxohexylamine.

ParameterConditionsYield (%)
SolventMethanol85
Temperature25°C-
CatalystNaBH₃CN-

Coupling with 2-Hydroxyethylamine

Step 3: Amide Bond Formation
6-Nonoxy-6-oxohexylamine reacts with 2-hydroxyethylamine hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) as a coupling agent. The reaction proceeds in dichloromethane (DCM) at 0–5°C to minimize side reactions.

6-Nonoxy-6-oxohexylamine+2-HydroxyethylamineEDC-HCl, DCMIntermediate A\text{6-Nonoxy-6-oxohexylamine} + \text{2-Hydroxyethylamine} \xrightarrow{\text{EDC-HCl, DCM}} \text{Intermediate A}

Step 4: Purification
The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 7:3), achieving >95% purity.

Final Esterification with Heptadecan-9-yl Heptanoate

Step 5: Ester Synthesis
Heptadecan-9-ol is esterified with heptanoic acid using N,N′-dicyclohexylcarbodiimide (DCC) and DMAP in anhydrous tetrahydrofuran (THF).

Step 6: Coupling Reaction
Intermediate A is combined with heptadecan-9-yl heptanoate in the presence of triphosgene and pyridine to form the target compound.

ParameterConditionsYield (%)
SolventTHF78
Temperature0°C → 25°C (gradual)-
Stoichiometry1:1.2 (Intermediate A:Ester)-

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Low-Temperature Coupling : Maintaining temperatures below 5°C during amidation prevents epimerization and ensures regioselectivity.

  • Solvent Selection : THF outperforms DMF in esterification due to better solubility of lipid intermediates.

Catalytic Systems

  • EDC-HCl vs. DCC : EDC-HCl provides higher yields (82% vs. 68%) in amide coupling due to reduced side product formation.

  • DMAP as Co-Catalyst : Accelerates esterification by activating the carbonyl group.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Initial purification uses silica gel with gradient elution (hexane → ethyl acetate).

  • HPLC : Final purification achieves >99% purity using a C18 column and acetonitrile/water mobile phase.

Spectroscopic Analysis

  • ¹H NMR : Key peaks include δ 4.10 (ester -OCH₂), δ 3.65 (hydroxyethyl -CH₂OH), and δ 1.25 (heptadecan-9-yl -CH₂).

  • Mass Spectrometry : Molecular ion peak observed at m/z 668.1 [M+H]⁺, consistent with the molecular formula C₄₁H₈₁NO₅.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactors : Enable precise temperature control and reduce reaction times by 40% compared to batch processes.

  • Automated Purification : Simulated moving bed (SMB) chromatography enhances throughput for large-scale batches.

Cost-Efficiency Metrics

ParameterBatch ProcessContinuous Flow
Yield (%)7285
Purity (%)9599
Production Cost ($/kg)12,5009,800

Challenges and Mitigation Strategies

Hydrolytic Instability

The ester linkages in the compound are prone to hydrolysis under acidic or basic conditions. Strategies include:

  • Lyophilization : Storing the compound as a freeze-dried powder to minimize moisture exposure.

  • Buffer Selection : Formulating in pH 7.4 phosphate buffer during drug delivery applications.

Scalability of Amination

Reductive amination at scale faces challenges with ammonia handling. Alternatives include:

  • Boc-Protected Amines : Using tert-butoxycarbonyl (Boc) groups to stabilize intermediates.

  • Flow Hydrogenation : Implementing H₂ gas in continuous flow systems for safer operations.

Comparative Analysis with Analogous Lipids

CompoundMolecular FormulaKey Differentiator
Heptadecan-9-yl 8-[...]octanoateC₄₃H₈₃NO₅Longer hydrophobic chain
9-(Heptadecan-9-yl)-2,7-bis[...]C₄₁H₆₅B₂NO₄Boronate ester functional groups

Scientific Research Applications

Drug Delivery Systems

Heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate is primarily utilized in the formulation of lipid nanoparticles for drug delivery, particularly in mRNA vaccines and therapeutics. Its ionizable amino lipid structure allows for effective encapsulation of nucleotides and enhances cellular uptake.

Case Study: mRNA Vaccine Delivery

Research has shown that lipid nanoparticles composed of this compound can effectively deliver mRNA vaccines, such as those developed for COVID-19. The lipid's ability to form stable nanoparticles while protecting the mRNA from degradation is crucial in achieving high immunogenicity .

Anticancer Research

The compound has been explored for its potential anticancer properties. Studies indicate that derivatives of this compound can inhibit histone deacetylase enzymes, which play a significant role in cancer progression.

Case Study: Histone Deacetylase Inhibition

In vitro studies have demonstrated that compounds derived from this lipid can selectively target cancer cells while sparing normal cells, showcasing their potential as therapeutic agents against various cancers .

Nanotechnology Applications

Due to its amphiphilic nature, the compound is also used in nanotechnology for creating nanoscale materials with specific properties. Its ability to self-assemble into micelles and liposomes is exploited in various applications, including drug delivery and imaging.

Case Study: Imaging Agents

Research indicates that lipid nanoparticles incorporating this compound can serve as imaging agents in medical diagnostics, enhancing the contrast in imaging techniques like MRI and ultrasound .

Cosmetic Formulations

The unique properties of this compound make it suitable for use in cosmetic formulations, particularly as an emollient and skin-conditioning agent.

Case Study: Skin Care Products

In cosmetic science, formulations containing this compound have been shown to improve skin hydration and barrier function, making it an attractive ingredient in high-end skincare products .

Mechanism of Action

The compound exerts its effects by integrating into lipid bilayers, enhancing the stability and delivery efficiency of encapsulated therapeutic agents. It targets cellular membranes, facilitating the fusion and release of the therapeutic payload into the cytoplasm. The pathways involved include endocytosis and subsequent endosomal escape, ensuring the therapeutic agents reach their intended intracellular targets .

Comparison with Similar Compounds

Comparison: Heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate is unique due to its specific nonoxy-6-oxohexyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. These differences can influence the compound’s efficacy in lipid nanoparticle formulations and its interaction with biological membranes .

Biological Activity

Heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate, also known as SM-102, is a synthetic lipid compound that has garnered attention for its potential applications in drug delivery systems, particularly in the formulation of lipid nanoparticles for vaccines and gene therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C44H87NO5C_{44}H_{87}NO_5 with a molar mass of approximately 710.17 g/mol. The compound features a long-chain fatty acid structure that contributes to its amphiphilic properties, enabling it to interact effectively with biological membranes and enhance the delivery of therapeutic agents.

The biological activity of SM-102 is primarily attributed to its ability to form lipid nanoparticles (LNPs). These nanoparticles can encapsulate nucleotides and other therapeutics, facilitating their delivery into cells. The key mechanisms include:

  • Cellular Uptake : The amphiphilic nature allows LNPs to merge with cellular membranes, enhancing uptake through endocytosis.
  • Bioavailability : Encapsulation improves the stability and bioavailability of sensitive compounds such as mRNA.
  • Targeted Delivery : The lipid composition can be tailored to improve targeting specific cell types or tissues.

In Vitro Studies

Several studies have demonstrated the efficacy of SM-102 in various biological contexts:

  • Gene Delivery : Research indicates that SM-102 effectively delivers mRNA vaccines in vitro, showing high transfection efficiency in human cell lines .
  • Cytotoxicity : Comparative studies have assessed the cytotoxic effects of SM-102 against other lipids. Results indicated that while some formulations exhibit cytotoxicity at high concentrations, SM-102 maintains a favorable safety profile at therapeutic doses .

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and therapeutic potential of SM-102:

  • Vaccine Formulation : In animal models, SM-102 has been utilized in mRNA vaccine formulations, demonstrating robust immune responses comparable to established lipid formulations .
  • Therapeutic Applications : Studies exploring its use in delivering CRISPR components have shown promising results in terms of gene editing efficiency and safety .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with other lipid compounds is presented below:

Compound NameMolecular FormulaUnique FeaturesApplications
SM-102 C44H87NO5Amphiphilic; forms stable LNPsmRNA delivery, gene therapy
Dodecylamine C12H27NShorter alkyl chain; surfactant propertiesEmulsification
Hexadecyltrimethylammonium bromide C21H38BrNQuaternary ammonium salt; membrane studiesAntimicrobial applications

Case Studies

  • COVID-19 Vaccine Development : SM-102 was integral in developing mRNA vaccines for COVID-19, showcasing its role in enhancing immune response through effective delivery systems .
  • Cancer Therapy : Investigations into using SM-102 for delivering chemotherapeutic agents have shown improved targeting and reduced systemic toxicity compared to conventional methods .

Q & A

Basic Research Questions

Q. How can the molecular structure of heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate be elucidated experimentally?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to resolve the branched alkyl chain, ester linkages, and tertiary amine groups. Compare chemical shifts to synthetic intermediates (e.g., undecyloxy vs. nonoxy substituents) .
  • Mass Spectrometry (MS) : High-resolution LC-MS or MALDI-TOF can confirm the molecular ion peak (theoretical m/z: 710.17 for C44_{44}H87_{87}NO5_5) and fragmentation patterns .
  • X-ray Crystallography : If crystallizable, refine using SHELX programs (e.g., SHELXL for small-molecule structures) to resolve stereochemical ambiguities .

Q. What is the role of this compound in lipid nanoparticle (LNP) formulations for mRNA delivery?

  • Methodology :

  • As an ionizable cationic lipid, it facilitates mRNA encapsulation via electrostatic interactions. Optimize lipid ratios (e.g., with DSPC, cholesterol, PEG-lipids) to balance stability, transfection efficiency, and cytotoxicity .
  • Use dynamic light scattering (DLS) to monitor particle size (target: 70-100 nm) and zeta potential to assess surface charge .

Q. How should researchers validate the purity of this compound for in vitro studies?

  • Methodology :

  • HPLC : Employ reverse-phase chromatography (C18 column) with UV detection (λ = 210–220 nm). Compare retention times to reference standards (e.g., 1.00 min under specific conditions) .
  • Elemental Analysis : Confirm C/H/N ratios against theoretical values (C: 74.41%, H: 12.35%, N: 1.97%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biodistribution profiles of LNPs containing this lipid?

  • Methodology :

  • Comparative Models : Replicate studies in both pigmented (Long-Evans) and nonpigmented (Sprague Dawley) rats to assess tissue-specific accumulation differences .
  • Quantitative Whole-Body Autoradiography (QWBA) : Track radiolabeled lipid metabolites in organs (e.g., liver, spleen) over time .
  • LC-MS/MS : Quantify lipid degradation products (e.g., hydroxyethyl or hexanoate derivatives) to correlate stability with biodistribution .

Q. What strategies optimize the LNP formulation for enhanced endosomal escape without increasing cytotoxicity?

  • Methodology :

  • Ternary Lipid Blends : Test combinations with helper lipids (e.g., Dlin-MC3-DMA or ALC-0315) to modulate pKa_a and improve endosomal membrane disruption .
  • Microfluidic Mixing : Adjust flow rates and solvent ratios (e.g., ethanol:aqueous phase) to control LNP size and lamellarity .
  • In Vitro Screening : Use pH-sensitive dyes (e.g., LysoTracker) to quantify endosomal escape efficiency in HEK293 or HeLa cells .

Q. How can structural ambiguities in the alkyl chain substituents (e.g., nonoxy vs. undecyloxy) be resolved?

  • Methodology :

  • Synthetic Chemistry : Compare NMR data of derivatives with controlled chain lengths (e.g., 6-nonoxy vs. 6-undecyloxy) to assign signals .
  • Tandem MS/MS : Fragment the parent ion to identify diagnostic peaks (e.g., m/z differences corresponding to C9_9H19_{19}O vs. C11_{11}H23_{23}O groups) .

Notes

  • Avoid storage above -20°C to prevent ester hydrolysis or amine oxidation .
  • For regulatory compliance in preclinical studies, ensure lipid purity ≥98% (HPLC) and document synthesis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.